3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound characterized by its intricate molecular structure and potential pharmacological applications. This compound is identified by its Chemical Abstracts Service number 2034405-71-3 and has a molecular formula of C21H23N5O4, with a molecular weight of approximately 409.4 g/mol. It features various functional groups, including a benzo[d]oxazol core, a piperazine moiety, and a tetrahydropyrazolo[1,5-a]pyridine segment, which contribute to its biological activity and chemical properties .
This compound belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their structure. The presence of multiple rings and functional groups categorizes it within the realm of bioactive molecules that are often explored for therapeutic uses in medicinal chemistry. Its classification as a potential pharmacological agent stems from the structural motifs that are commonly associated with bioactivity in drug development.
The synthesis of 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented in the available literature, similar compounds often utilize methods such as:
The detailed reaction conditions (e.g., temperature, solvents) would depend on the specific synthetic route chosen.
The molecular structure of 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can be represented using various chemical notation systems:
O=C(Cn1c(=O)oc2ccccc21)N1CCN(C(=O)c2cc3n(n2)CCCC3)CC1This notation provides insight into the connectivity of atoms within the molecule.
The compound exhibits:
While specific chemical reactions involving this compound are not widely documented, compounds with similar structures often undergo:
Comprehensive studies on the reactivity of this compound would require experimental data under controlled conditions.
The mechanism of action for 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is hypothesized based on its structural characteristics:
Detailed studies involving binding assays and cellular models would elucidate the precise mechanisms involved.
While specific physical properties such as boiling point or melting point are not readily available for this compound, general characteristics can be inferred:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy or Mass Spectrometry would provide further insights into its physical properties.
The potential applications of 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one include:
Further research is warranted to explore its full potential in these areas.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8